3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide

Description

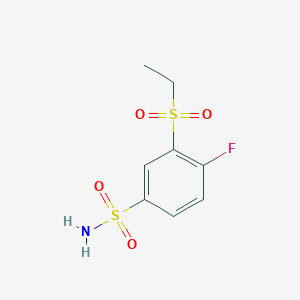

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with three distinct groups:

- Sulfonamide (-SO$2$NH$2$) at position 1: Enhances hydrogen bonding and polarity, influencing solubility and biological interactions.

- Ethanesulfonyl (-SO$2$C$2$H$_5$) at position 3: Introduces electron-withdrawing effects and steric bulk.

- Fluorine (-F) at position 4: Modulates electronic properties and metabolic stability.

Its synthesis likely involves sequential sulfonylation reactions using ethanesulfonyl chloride, a hazardous precursor requiring stringent safety protocols .

Properties

Molecular Formula |

C8H10FNO4S2 |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

3-ethylsulfonyl-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C8H10FNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14) |

InChI Key |

YWQQZFZPCPKLOB-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide typically involves the sulfonation of 4-fluorobenzenesulfonamide with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 4-fluorobenzenesulfonamide, ethanesulfonyl chloride, triethylamine.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature of 0-5°C to control the exothermic nature of the reaction.

Procedure: The ethanesulfonyl chloride is added dropwise to a solution of 4-fluorobenzenesulfonamide and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinic acids.

Hydrolysis: Formation of sulfonic acid and amine.

Scientific Research Applications

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and specificity by participating in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Comparative Insights

Electronic Effects: The ethanesulfonyl and fluorine groups in the target compound create a strong electron-deficient aromatic system, enhancing electrophilic substitution resistance compared to nitro or cyano-containing analogs . Sulfonyl fluorides (e.g., ) are more reactive toward nucleophiles than sulfonamides, limiting their utility in biological systems .

Biological Relevance :

- Sulfonamides with fluorinated substituents (e.g., target compound, ) exhibit improved metabolic stability and target binding due to fluorine’s electronegativity and small size .

- Compounds with heterocyclic moieties () show enhanced selectivity for enzyme active sites but may suffer from synthetic complexity .

Hazard and Handling :

- While the target compound’s toxicity is undocumented, its synthesis from ethanesulfonyl chloride necessitates precautions against skin/eye contact and inhalation .

- Ethanesulfonyl chloride decomposes in water, releasing toxic gases (e.g., HCl, SO$_x$), requiring anhydrous conditions during reactions .

Biological Activity

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₁₁FNO₃S₂, with a molecular weight of approximately 267.3 g/mol. The compound features both ethanesulfonyl and sulfonamide functional groups attached to a fluorinated benzene ring.

Synthesis Method:

The synthesis typically involves the sulfonation of 4-fluorobenzenesulfonamide using ethanesulfonyl chloride in the presence of a base such as triethylamine. The general reaction conditions include:

- Reagents: 4-Fluorobenzenesulfonamide, ethanesulfonyl chloride, triethylamine.

- Reaction Conditions: Room temperature, monitored for completion via thin-layer chromatography (TLC).

This method allows for the selective introduction of the ethanesulfonyl group, enhancing the compound's reactivity and interaction potential with biological targets.

Biological Activity

This compound exhibits significant biological activity primarily through enzyme inhibition. The sulfonamide moiety facilitates hydrogen bonding with active site residues in target enzymes, effectively inhibiting their function. The fluorine atom enhances binding affinity via halogen bonding and hydrophobic interactions, making it a valuable candidate in drug design.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which is crucial for its therapeutic effects. For instance, it can interact with carbonic anhydrase and other sulfonamide-sensitive enzymes.

- Binding Affinity: The presence of the fluorine atom increases the compound's binding affinity to target proteins, potentially leading to improved efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies: Research indicates that this compound effectively inhibits carbonic anhydrase with an IC₅₀ value in the low micromolar range. This highlights its potential as a therapeutic agent in conditions where carbonic anhydrase activity is implicated.

- Therapeutic Applications: Potential applications include treatment strategies for conditions such as glaucoma and edema, where modulation of carbonic anhydrase activity is beneficial.

-

Comparison with Related Compounds:

Compound Name Structure Unique Features 4-Fluorobenzenesulfonamide Structure A simpler sulfonamide without the ethanesulfonyl group, used as an intermediate in drug synthesis. 3-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide Structure Contains a chloro group and tetrahydroquinoline moiety, enhancing biological activity against specific targets. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide Structure Exhibits potential therapeutic applications due to its complex structure involving multiple functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.